2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No.: 929849-38-7
Cat. No.: VC5025080
Molecular Formula: C14H18N4
Molecular Weight: 242.326
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929849-38-7 |
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Molecular Formula | C14H18N4 |
Molecular Weight | 242.326 |
IUPAC Name | 2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 |
Standard InChI Key | JGPOSWMBBXVJTN-UHFFFAOYSA-N |
SMILES | C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a partially saturated quinoline ring system (5,6,7,8-tetrahydroquinoline) substituted with a piperazine group at position 2 and a carbonitrile group at position 3. The molecular formula is C₁₄H₁₈N₄, with a molar mass of 242.33 g/mol . The piperazine ring introduces basicity and hydrogen-bonding capacity, while the nitrile group enhances polarity and metabolic stability.
Nomenclature and Identifiers
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IUPAC Name: 2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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CAS Registry Number: 929849-38-7
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PubChem CID: 16394976
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SMILES: C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3
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InChIKey: JGPOSWMBBXVJTN-UHFFFAOYSA-N
Physicochemical Properties
Key properties include:
Property | Value | Source |
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Molecular Weight | 242.33 g/mol | |
XLogP3 | 1.7 (estimated) | |
Hydrogen Bond Donors | 1 (piperazine NH) | |
Hydrogen Bond Acceptors | 4 (3 nitrile N, 1 piperazine N) |
The nitrile group contributes to a polar surface area of 54.8 Ų, influencing solubility and membrane permeability .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis typically involves multi-step reactions starting with tetrahydroquinoline precursors. A common route, as described by VulcanChem, involves:
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Formation of the tetrahydroquinoline core via cyclization of cyclohexanone derivatives with malononitrile .
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Introduction of the piperazine group through nucleophilic substitution or coupling reactions.
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Nitrilation at position 3 using cyanating agents like trimethylsilyl cyanide.
Optimized Reaction Conditions
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Cyclization: Performed in acetic acid with ammonium acetate at 80–100°C .
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Piperazine coupling: Requires polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃).
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Nitrilation: Achieved via Pd-catalyzed cyanation or direct substitution with CuCN.
Analytical Characterization
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¹H NMR: Peaks at δ 2.5–3.0 ppm (piperazine CH₂), δ 6.8–7.2 ppm (quinoline aromatic protons).
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MS (ESI+): m/z 243.1 [M+H]⁺, confirming molecular weight.
Pharmacological Activities
Neuropharmacological Effects
The piperazine moiety confers affinity for serotonin receptors (5-HT₁A/5-HT₂A), implicated in anxiety and depression. In rodent models, analogs showed 40–60% reduction in anxiety-like behaviors at 10 mg/kg (p.o.).
Antimicrobial and Antiparasitic Activity
While direct data on this compound is limited, structurally related naphthyridine derivatives exhibit:
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Antibacterial activity: MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antimalarial effects: IC₅₀ = 12 nM against Plasmodium falciparum by inhibiting protein farnesyltransferase .
Structure-Activity Relationships (SAR)
Role of the Piperazine Group
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Basic nitrogen atoms enhance solubility and receptor binding. Removal reduces 5-HT₁A affinity by >80%.
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N-Methylation decreases metabolic clearance (t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes).
Impact of the Nitrile Substituent
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